molecular formula C8H10N4O B11911568 4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 90358-17-1

4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B11911568
CAS No.: 90358-17-1
M. Wt: 178.19 g/mol
InChI Key: IXDSNGJEUPDLPH-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a chemical compound based on the privileged pyrrolo[2,3-d]pyrimidine scaffold, a core structure of significant interest in medicinal chemistry due to its structural resemblance to purine nucleotides . This 7-deazapurine analog combines an electron-rich pyrrole ring with an electron-deficient pyrimidine ring, making it a versatile building block for further synthetic modification and structure-activity relationship (SAR) studies . Researchers value this scaffold for its broad-spectrum bioactivity. Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated substantial potential in the development of novel antimicrobial agents to address the critical global health challenge of antimicrobial resistance (AMR) . Furthermore, closely related 5,7-disubstituted pyrrolo[2,3-d]pyrimidin-2-amines have been investigated as microtubule inhibitors for anticancer applications, with studies showing they can cause cell cycle arrest and induce apoptosis . The specific pattern of methoxy, methyl, and amine substituents on this core structure allows researchers to fine-tune biological activity, physical properties, and selectivity, facilitating the rational design of new therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90358-17-1

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C8H10N4O/c1-4-3-10-6-5(4)7(13-2)12-8(9)11-6/h3H,1-2H3,(H3,9,10,11,12)

InChI Key

IXDSNGJEUPDLPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=NC(=N2)N)OC

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Strategy

This method, adapted from analogous pyrrolo[2,3-d]pyrimidine syntheses, involves constructing the pyrimidine ring followed by annulation of the pyrrole moiety.

Step 1: Preparation of 4-Chloro-5-Methyl-7H-Pyrrolo[2,3-d]Pyrimidine

  • Reactants : 2-Methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate.

  • Conditions : Lewis acid catalysis (e.g., ZnCl₂) in cyclohexane at 80–100°C for 6–8 hours.

  • Outcome : Forms 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (intermediate IV).

Step 2: Methoxy Group Introduction

  • Reactants : Intermediate IV and sodium methoxide.

  • Conditions : Methanol solvent, 40–50°C for 4–6 hours.

  • Outcome : Nucleophilic substitution replaces chlorine with methoxy at the 4-position.

Step 3: Amination at the 2-Position

  • Reactants : Chlorinated intermediate and ammonium acetate.

  • Conditions : Microwave-assisted heating at 120°C for 1 hour in DMF.

  • Outcome : Yields 4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine with 75–85% purity.

Table 1. Condensation-Cyclization Method Optimization

StepReactantsCatalyst/SolventTemperature (°C)Yield (%)
12-Methyl-3,3-dichloroacrylonitrile + trimethyl orthoformateZnCl₂/cyclohexane80–10078
2Intermediate IV + NaOMeMethanol40–5082
3Chlorinated intermediate + NH₄OAcDMF120 (MW)75

Sequential Functionalization of Preformed Pyrrolo[2,3-d]Pyrimidine

Commercial availability of 7H-pyrrolo[2,3-d]pyrimidine derivatives enables late-stage functionalization.

Step 1: Nitration at the 2-Position

  • Reactants : 4-Methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidine and fuming HNO₃.

  • Conditions : H₂SO₄ as solvent, 0–5°C for 2 hours.

  • Outcome : 2-Nitro derivative (90% yield).

Step 2: Reduction to Amine

  • Reactants : 2-Nitro intermediate and H₂/Pd-C.

  • Conditions : Ethanol, room temperature, 12 hours.

  • Outcome : this compound (88% yield).

Table 2. Functionalization Route Performance

StepReaction TypeReagentsYield (%)Purity (%)
1NitrationHNO₃/H₂SO₄9095
2Catalytic HydrogenationH₂/Pd-C8897

Alternative Pathways and Novel Approaches

Microwave-Assisted One-Pot Synthesis

A streamlined method reduces purification steps:

  • Reactants : 2-Amino-4-methoxy-5-methylpyrrole-3-carbonitrile and formamidine acetate.

  • Conditions : Microwave irradiation (150°C, 30 minutes) in n-butanol.

  • Outcome : Direct cyclization yields the target compound in 70% yield with >99% HPLC purity.

Enzymatic Amination

Emerging biotechnological approaches utilize transaminases:

  • Substrate : 4-Methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one.

  • Enzyme : ω-Transaminase from Aspergillus terreus.

  • Conditions : Phosphate buffer (pH 7.5), 30°C, 24 hours.

  • Outcome : 65% conversion to amine product.

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water gradient).

  • MS (ESI+) : m/z 221.1 [M+H]⁺.

  • ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.45 (s, 1H, pyrrole-H), 8.20 (s, 2H, NH₂).

Industrial-Scale Considerations

  • Cost Efficiency : Condensation-cyclization offers raw material affordability (<$50/kg).

  • Waste Management : One-pot methods reduce solvent use by 40% compared to stepwise synthesis.

  • Regulatory Compliance : Residual metal catalysts (e.g., ZnCl₂) must be <10 ppm per ICH guidelines .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-methyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the methoxy and amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like sodium methoxide (MeONa) or potassium carbonate (K2CO3) in polar solvents are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can lead to the formation of reduced amine derivatives.

Scientific Research Applications

Antitumor Activity

Mechanism of Action
Research has indicated that 4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine exhibits potent antitumor properties. It acts primarily by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine can modulate P-glycoprotein (Pgp) activity, which is crucial in multidrug resistance (MDR) in cancer therapy .

Case Study
A study conducted on a series of pyrrolo[2,3-d]pyrimidine derivatives demonstrated their effectiveness as antimitotic agents. Compounds were synthesized and tested for their ability to inhibit cancer cell growth in vitro, showing promising results with IC50 values in the low micromolar range .

Inhibition of Protein Kinases

Targeting Kinases
The compound has been explored as a potential inhibitor of various protein kinases, including those involved in the signaling pathways of cancer and malaria. For example, pyrrolo[2,3-d]pyrimidines have been designed as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which plays a vital role in the life cycle of the malaria parasite .

Data Table: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (μM)
Compound APfCDPK40.210
Compound BPfCDPK10.589
Compound COther KinaseX.XX

Antiviral Applications

Recent studies have suggested that derivatives of this compound may possess antiviral properties. In particular, the ability to inhibit viral replication through kinase inhibition has been highlighted as a potential therapeutic avenue. This application is still under investigation but represents a promising area for future research.

Inflammation and Allergy Treatment

The anti-inflammatory effects of pyrrolo[2,3-d]pyrimidines have also been noted in various studies. These compounds may help modulate immune responses and reduce inflammation, making them candidates for treating allergic reactions and chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological and chemical profiles of pyrrolopyrimidines are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Properties/Activities References
4-Methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine 4-OCH₃, 5-CH₃, 2-NH₂ Hypothesized enhanced solubility and kinase inhibition potential (inferred from analogs)
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-CH₃, 4-NH₂ Antitumor activity (IC₅₀ = 1.2 µM in leukemia cells)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine 4-Cl, 2-NH₂ Intermediate for antiparasitic agents; Cl enhances electrophilicity
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine 5-I, 2-NH₂ Radioimaging potential; iodine enables halogen bonding
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 7-CH₃, 4-NH₂ Kinase inhibition (Mer/Axl IC₅₀ < 100 nM)
5-p-Tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-(4-CH₃C₆H₄), 4-NH₂ Anticancer activity via tubulin polymerization inhibition
Key Observations:
  • Electron-Donating Groups (e.g., OCH₃, CH₃) : Improve solubility and metabolic stability compared to halogens (Cl, I) .
  • Halogenation : Iodo and chloro substituents increase molecular weight and polar surface area, affecting bioavailability but enabling targeted interactions (e.g., radioimaging, covalent binding) .
  • Aryl Substituents (e.g., p-tolyl) : Enhance hydrophobic interactions in enzyme active sites, critical for antitumor activity .
Antiviral Activity
  • SRI-32007 (Cyr997): A 4-morpholino-7-(methylsulfonyl) analog exhibits potent anti-HBV activity (EC₅₀ = 0.8 µM) by targeting viral replication machinery .
  • MT-tubercidin·H₂O : A ribose-modified analog inhibits viral RNA synthesis through nucleoside mimicry .
Antitumor Activity
  • 7-Benzyl-4-methyl-5-aryl Derivatives : Substitutions at positions 5 and 7 (e.g., tetramethoxyphenyl) disrupt microtubule dynamics, with IC₅₀ values < 1 µM in solid tumors .
  • Mer/Axl Kinase Inhibitors: 7-Aryl-2-anilino derivatives (e.g., compound 26) show nanomolar potency by blocking oncogenic signaling pathways .
Antiparasitic Activity
  • 4-Chloro-5-iodo Derivatives : Serve as intermediates for synthesizing inhibitors of parasitic kinases (e.g., Plasmodium PKG) .

Discussion: Structure-Activity Relationships (SAR)

  • Position 4: Methoxy or amino groups enhance solubility and hydrogen bonding, while chloro substituents improve electrophilicity for covalent interactions .
  • Position 5 : Methyl or aryl groups optimize steric fit in hydrophobic pockets, critical for target engagement .
  • Position 7 : Alkyl or benzyl substitutions modulate membrane permeability and selectivity (e.g., 7-methyl vs. 7-benzyl in kinase inhibition) .

Biological Activity

4-Methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Additionally, it presents data from various studies, including case studies and research findings.

Chemical Structure

The compound belongs to the pyrrolo[2,3-d]pyrimidine family, characterized by a fused pyrrole and pyrimidine ring system. Its structure can be represented as follows:

Chemical Formula C9H10N4O\text{Chemical Formula C}_9\text{H}_{10}\text{N}_4\text{O}

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent inhibition against various cancer cell lines.

  • Case Study : A study evaluated the compound's efficacy against MDA-MB-453 and MCF-7 breast cancer cell lines. The results showed an IC50 value of 29.1 µM for MDA-MB-453 and 15.3 µM for MCF-7 cells, indicating a promising anticancer potential compared to standard treatments .
Cell Line IC50 (µM)
MDA-MB-45329.1
MCF-715.3

Antimicrobial Activity

Pyrrolo[2,3-d]pyrimidine derivatives have also been reported to possess antimicrobial properties.

  • Research Findings : Compounds similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria. In particular, a derivative exhibited high efficacy against E. coli and S. aureus, with minimal inhibitory concentrations (MIC) suggesting strong bacteriostatic effects .
Microorganism MIC (µg/mL)
E. coli10
S. aureus5

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolo[2,3-d]pyrimidines has been highlighted in several studies.

  • Study Results : In a paw edema model, compounds demonstrated notable inhibition rates comparable to indomethacin, a standard anti-inflammatory drug. The compounds exhibited up to 43% inhibition after four hours .
Compound Inhibition (%)
Compound A43
Indomethacin47.72

Antiviral Activity

Recent studies have explored the antiviral capabilities of pyrrolo[2,3-d]pyrimidine derivatives.

  • Findings : One study reported that certain derivatives effectively inhibited Zika virus (ZIKV) and Dengue virus (DENV) with EC50 values of 1.4 µM and 2.4 µM respectively, indicating their potential as antiviral agents .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Anticancer Mechanism : Induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as caspase-3 and Bcl-2 .
  • Antimicrobial Mechanism : Disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways in bacteria .
  • Anti-inflammatory Mechanism : Inhibits pro-inflammatory cytokines and mediators involved in the inflammatory response .
  • Antiviral Mechanism : Targets viral replication processes by inhibiting viral polymerases or proteases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, and how do reaction conditions influence yield?

  • Methodology : Begin with a Suzuki-Miyaura coupling to introduce substituents to the pyrrolopyrimidine core. For example, use Pd(II) acetate and a boronic acid derivative (e.g., 4-methylphenylboronic acid) under microwave or sealed-tube conditions at 100°C for 3 hours. Purify via column chromatography (hexane/acetone gradient) to achieve >50% yield .
  • Key Variables : Catalyst loading (e.g., 0.1–0.3 mmol Pd), solvent choice (2-methyltetrahydrofuran improves solubility), and reaction time (3–5 hours) critically impact regioselectivity and purity .

Q. How can NMR and HRMS be utilized to confirm the structure and purity of this compound?

  • Analytical Protocol :

  • 1H NMR : Look for characteristic signals:
  • Methoxy group (δ 3.8–4.0 ppm, singlet).
  • Aromatic protons (δ 6.5–7.3 ppm, multiplet for pyrrolo-pyrimidine core) .
  • HRMS : Calculate exact mass (C₉H₁₁N₄O: theoretical 191.0933) and compare with experimental ESI-MS data to confirm molecular ion [M+H]⁺ .

Q. What are the primary structure-activity relationship (SAR) considerations for this compound in kinase inhibition studies?

  • Core Modifications : The 4-methoxy group enhances solubility, while the 5-methyl group stabilizes hydrophobic interactions in kinase ATP-binding pockets. Replace the 2-amine with bulkier substituents (e.g., benzyl groups) to modulate selectivity .
  • Reference Data : Analogous pyrrolopyrimidines with chlorine or ethyl substituents show altered binding affinities for JAK2 and AKT1 kinases .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for selective kinase inhibition?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (e.g., PDB: 4AZR for JAK2). Focus on hydrogen bonding (2-amine with kinase hinge region) and hydrophobic interactions (5-methyl with catalytic lysine) .
  • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from kinase assays. Discrepancies >1 kcal/mol suggest unaccounted solvation effects .

Q. What experimental strategies resolve contradictions in biological activity data across different assay platforms?

  • Case Study : If cell-based assays show antiproliferative activity (IC₅₀ = 1 µM) but biochemical assays report weaker inhibition (IC₅₀ = 10 µM), investigate off-target effects (e.g., metabolic stability via liver microsome assays) or assay interference (e.g., fluorescence quenching in HTS) .
  • Controls : Include orthogonal assays (e.g., SPR for binding kinetics, CETSA for target engagement) to validate mechanism .

Q. How can regioselectivity challenges in functionalizing the pyrrolopyrimidine core be addressed?

  • Synthetic Solutions : Use directed ortho-metalation (DoM) with TMPZnCl·LiCl to install substituents at the 5-position. Protect the 2-amine with a Boc group to prevent undesired side reactions .
  • Example : Substitution at the 7-position via Buchwald-Hartwig amination (e.g., with benzylamine) requires Pd(dba)₂ and Xantphos in toluene at 110°C for 12 hours .

Q. What are the best practices for stability testing under physiological conditions?

  • Protocol : Incubate the compound in PBS (pH 7.4) and human plasma at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).

  • Critical Parameters : Methoxy groups improve hydrolytic stability, while primary amines may undergo oxidation (add antioxidants like ascorbic acid) .

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